Ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyanomethyl group, an oxocyclohexane ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with cyclohexanone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the cyclohexane ring.
Cyclohexanone: A ketone that forms the basis of the cyclohexane ring in the compound.
Ethyl 2-oxocyclohexane-1-carboxylate: Similar structure but without the cyanomethyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts .
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)-2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10(14)11(7-8-12)6-4-3-5-9(11)13/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFHSPCJVMCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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